Artemisone - 255730-18-8

Artemisone

Catalog Number: EVT-260117
CAS Number: 255730-18-8
Molecular Formula: C19H31NO6S
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Artemisone is a semi-synthetic derivative of Artemisinin, a potent antimalarial compound derived from the plant Artemisia annua [1-4, 7, 9, 11-13, 15-20, 22-24, 26-30]. As a second-generation Artemisinin derivative, Artemisone demonstrates improved antimalarial activity and reduced neurotoxicity compared to first-generation counterparts [1-3, 9, 16, 29]. While primarily investigated for its efficacy against malaria, Artemisone shows promise in treating other parasitic diseases like schistosomiasis and toxoplasmosis [, , , ].

Future Directions
  • Mechanism of action: Further research is needed to fully elucidate the intricate mechanism of action of Artemisone, including identifying specific molecular targets and understanding the role of iron-mediated activation [, ].
  • Drug resistance: Monitoring the potential development of resistance to Artemisone and developing strategies to mitigate resistance emergence are crucial for its long-term efficacy [, , ].
  • Combination therapies: Exploring synergistic combinations of Artemisone with other antimalarial drugs or compounds with different modes of action holds promise for enhancing efficacy and preventing resistance development [, , , , , ].
  • Drug delivery optimization: Continued research into novel drug delivery systems, such as nanoparticles and other nanoformulations, could significantly improve Artemisone's solubility, stability, and bioavailability, leading to more effective treatment options [, , , ].
  • Broad-spectrum activity: Investigating Artemisone's potential against other parasitic and infectious diseases could lead to novel therapeutic applications for this promising compound [, , , ].

Dihydroartemisinin (DHA)

  • Compound Description: Dihydroartemisinin is a semi-synthetic derivative of artemisinin and a clinically used antimalarial drug. It acts as a fast-acting blood schizontocide and is commonly used in artemisinin-based combination therapies (ACTs). Dihydroartemisinin is known to be more potent than artemisinin in vitro. [, , , ]
  • Relevance: Dihydroartemisinin serves as a crucial starting material for the synthesis of artemisone and many other related amino-artemisinins. [, , ] Artemisone exhibits enhanced antimalarial activity compared to dihydroartemisinin and other first-generation artemisinin derivatives. [, , , , , ] Unlike artemether, artemisone does not metabolize into dihydroartemisinin. []

Artesunate

  • Compound Description: Artesunate is a water-soluble artemisinin derivative used in ACTs. It is effective against the asexual blood stages of Plasmodium falciparum and is used for the treatment of severe malaria. [, , , , , ]

Artemether

  • Compound Description: Artemether is an antimalarial drug used in ACTs. It is effective against the asexual blood stages of Plasmodium falciparum and is used for treating uncomplicated malaria. Artemether is metabolized to dihydroartemisinin (DHA) in vivo. [, , , ]
  • Relevance: Artemisone, in contrast to artemether, does not metabolize into dihydroartemisinin. [] While both compounds demonstrate antimalarial activity, they exhibit different pharmacokinetic profiles. []

Artemiside

  • Compound Description: Artemiside is a thiomorpholine derivative of dihydroartemisinin and a potent antimalarial compound. It exhibits high activity against both asexual and sexual blood stages of Plasmodium falciparum. Artemiside is metabolized to artemisone via artemisox. [, , , , ]
  • Relevance: Artemiside acts as a prodrug to artemisone, as it is readily metabolized into artemisone in vivo. [, , ] Both artemiside and artemisone display potent antimalarial activity, although they might have different pharmacokinetic profiles and potential for drug-drug interactions. [, ]

Artemisox

  • Compound Description: Artemisox is a sulfoxide metabolite of artemiside and an intermediate in the metabolic pathway leading to artemisone. Artemisox exhibits potent in vitro activity against asexual blood stage Plasmodium falciparum parasites and gametocytes. []
  • Relevance: Artemisox serves as an active metabolite in the metabolic conversion of artemiside to artemisone. [] Its presence contributes to the overall efficacy of artemiside as an antimalarial agent.

M1

  • Compound Description: M1 is an unsaturated metabolite of artemisone, formed via the metabolism of artemiside and artemisox. It exhibits potent antimalarial activity and contributes to the overall efficacy of artemisone treatment. [, , ]
  • Relevance: M1 is a key active metabolite of artemisone, formed through the sequential metabolism of artemiside. [, , ] The presence of M1 contributes significantly to the overall efficacy of artemisone and improves its pharmacokinetic profile. []

10β-cyano-10-deoxyartemisinin

  • Compound Description: This compound is a synthetic intermediate used in the synthesis of methylene homologues of artemisone. []
  • Relevance: This compound serves as a precursor to the synthesis of methylene homologues of artemisone, which were unexpectedly found to be less active than artemisone against Plasmodium falciparum. [] This finding highlighted the importance of the leaving group at the C10 position in artemisinin derivatives for their antimalarial activity.

Methylene Homologues of Artemisone

  • Compound Description: These compounds are structural analogs of artemisone where the oxygen atom linking the sulfone group to the artemisinin core is replaced with a methylene group. []
  • Relevance: Synthesized to explore the impact of replacing the oxygen atom at the C10 position with a methylene group, these analogues were found to be less potent than artemisone against Plasmodium falciparum. [] This unexpected structure-activity relationship highlighted the importance of the leaving group at C10 for the antimalarial activity of artemisinin derivatives.

N-Glycosylated DHA-piperazine derivatives

  • Compound Description: These derivatives are synthesized by attaching various sugar moieties to the N-4 position of the dihydroartemisinin (DHA)-piperazine scaffold. They exhibit potent antimalarial and cytotoxic activities. []
  • Relevance: This series of compounds explores the impact of N-glycosylation on the biological activity of artemisinin derivatives. These derivatives demonstrated potent antimalarial activity against Plasmodium falciparum, exceeding the potency of artemisone. [] Moreover, some derivatives displayed promising anticancer activity against the K562 leukemia cell line with lower toxicity against human dermal fibroblasts compared to artemisone. []

Artemisone-piperazine-tetronamide hybrids

  • Compound Description: These hybrids combine the structural features of artemisone, piperazine, and tetronamide to create novel compounds with potential anticancer activity. []
  • Compound Description: These hybrids demonstrated potent cytotoxicity against several human cancer cell lines, with one hybrid exhibiting superior activity against the human liver cancer cell line SMMC-7721 compared to the parent DHA, vincristine, and cytosine arabinoside. [] These results suggest that combining artemisinin derivatives with other pharmacophores like tetronamides could lead to the development of potent anticancer agents.
Synthesis Analysis

The synthesis of artemisone primarily involves the conversion of dihydroartemisinin through a series of chemical reactions. The following key steps outline the synthesis process:

  1. Starting Material: Dihydroartemisinin (DHA) serves as the primary raw material.
  2. Reagents and Conditions:
    • Dry dimethyl sulfoxide (DMSO) acts as a catalyst.
    • Oxalyl chloride is used to form chloroartemisinin from DHA.
    • Thiomorpholine is introduced to facilitate substitution reactions.
  3. Reaction Steps:
    • The chloroartemisinin undergoes nucleophilic attack by thiomorpholine, yielding an intermediate compound.
    • This intermediate is oxidized using hydrogen peroxide and sodium tungstate, with temperature control critical for optimizing yield and minimizing by-products.
    • Further reactions involve protecting hydroxyl groups and utilizing Appel reactions to introduce additional functional groups, leading to the final product, artemisone.
Molecular Structure Analysis

Artemisone possesses a complex molecular structure characterized by its endoperoxide bridge, a feature common to many artemisinin derivatives. The molecular formula is C19H26O5C_{19}H_{26}O_5, and its structure can be described as follows:

  • Core Structure: The compound retains the characteristic 1,2,4-trioxane ring system typical of artemisinin derivatives.
  • Functional Groups: Artemisone features an alkylamino side chain at the C10 position, which enhances its solubility and biological activity.
  • Spectroscopic Data: The structure has been confirmed through various spectroscopic techniques including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), allowing for detailed analysis of its molecular characteristics .
Chemical Reactions Analysis

Artemisone participates in several chemical reactions that are essential for its synthesis and potential modifications:

  1. Substitution Reactions: The introduction of thiomorpholine via nucleophilic substitution is a critical step in forming the active compound.
  2. Oxidation Reactions: The oxidation process using hydrogen peroxide is vital for converting intermediates into artemisone, with reaction conditions such as temperature playing a significant role in determining yield and purity.
  3. Functionalization: Subsequent reactions allow for further functionalization of the molecule, which can enhance its pharmacological properties or alter its solubility characteristics.

These reactions illustrate the versatility and reactivity of artemisone as a chemical entity .

Mechanism of Action

Artemisone's mechanism of action primarily involves interaction with the malaria parasite's cellular processes:

  • Targeting Hemoglobin Digestion: Artemisone disrupts the digestion of hemoglobin within the parasite's food vacuole, leading to oxidative stress and ultimately cell death.
  • Endoperoxide Activation: The endoperoxide bridge in artemisone is crucial for generating reactive oxygen species upon activation within the parasite, which contributes to its cytotoxic effects.
  • Comparative Efficacy: Studies have shown that artemisone exhibits significantly higher potency than artesunate against various strains of Plasmodium falciparum, demonstrating its potential as a more effective antimalarial agent .
Physical and Chemical Properties Analysis

Artemisone possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 342.4 g/mol.
  • Solubility: It shows improved solubility in various organic solvents due to its alkylamino group, enhancing bioavailability compared to other artemisinin derivatives.
  • Stability: Artemisone has demonstrated better stability under physiological conditions than some other endoperoxides, which is critical for therapeutic applications.

These properties are essential for understanding how artemisone can be effectively utilized in clinical settings .

Applications

Artemisone's primary application lies in its use as an antimalarial drug. Its enhanced efficacy against resistant strains makes it a valuable addition to current treatment regimens. Key applications include:

  • Combination Therapies: Artemisone is being explored for use in combination with other antimalarials to improve treatment outcomes and reduce resistance development.
  • Research Investigations: Ongoing studies are examining its potential against other diseases where similar mechanisms may apply, including certain cancers and viral infections.

The continued exploration of artemisone's applications underscores its significance in both current therapeutic strategies and future drug development efforts .

Mechanistic Elucidation of Artemisone’s Bioactivity

Molecular Pathways of Endoperoxide Activation and Radical Generation

Artemisone's bioactivity originates from its unique endoperoxide bridge (1,2,4-trioxane structure), which undergoes activation via reductive cleavage when exposed to intracellular iron sources. This process generates cytotoxic carbon-centered radicals and reactive oxygen species (ROS). In Plasmodium-infected erythrocytes, the parasite's hemoglobin digestion releases ferrous iron (Fe²⁺), which catalyzes endoperoxide scission. This generates oxy radicals that alkylate specific parasitic proteins and damage membranes [1] [9]. Unlike artemisinin derivatives lacking this bridge (e.g., deoxy-derivatives), which show >50-fold reduced cytotoxicity, Artemisone's endoperoxide is essential for its bioactivity [5].

In viral infections, activation occurs via host cell iron pools. Mass spectrometry studies confirm Artemisone's activation through detection of stable rearrangement products (e.g., epoxy derivatives) in target cells, directly linking radical generation to antiviral efficacy [5] [8]. The molecule's 10-alkylamino sulfone group enhances stability, preventing rapid hydrolysis to inactive metabolites—a limitation observed in artesunate [9].

Table 1: Endoperoxide Activation Mechanisms of Artemisone

Activation SourceRadical Species GeneratedKey Molecular TargetsBiological Consequence
Parasitic ferrous ironCarbon-centered radicals, ROSPfATP6, redox-sensitive proteinsProtein alkylation, membrane damage
Host cell iron poolsCarbon-centered radicalsViral replication machineryInhibition of viral polymerases
Mitochondrial Complex ISuperoxide anion, ROSElectron transport chain proteinsMitochondrial membrane depolarization

Host-Pathogen Interaction Dynamics in Artemisone-Mediated Inhibition

Artemisone disrupts host-pathogen interfaces by targeting pathogen-exploited host pathways. In human cytomegalovirus (HCMV), it inhibits NF-κB and Sp1 transcription factor activation—host signaling pathways commandeered by viruses to support replication [6] [8]. Quantitative viral kinetics demonstrate that Artemisone suppresses >90% of HCMV replication in human placental tissue explants by blocking the immediate-early phase of viral gene expression, preceding DNA synthesis [8].

The compound also modulates immune-pathogen cross-talk. In Plasmodium infections, it disrupts parasitic hemoglobin digestion, reducing hemozoin formation and limiting iron availability for parasite survival [1] [6]. Artemisone's 10-alkylamino sulfone group enhances cellular uptake, allowing effective targeting of pathogens residing within host cells (e.g., Toxoplasma gondii vacuoles) [9].

Host cell specificity is evident: Artemisone exhibits 3–7-fold greater potency in lung fibroblasts (EC₅₀ = 0.22 μM) and retinal epithelial cells (EC₅₀ = 0.49 μM) versus standard fibroblasts, reflecting tissue-dependent variations in activation efficiency [8].

Role of Reactive Oxygen Species (ROS) in Parasite Eradication and Cellular Damage

Artemisone-induced ROS serve dual roles:

  • Parasite Eradication: Site-specific ROS generation in Plasmodium-infected erythrocytes causes oxidative protein modifications (e.g., carbonylation), lipid peroxidation, and DNA strand breaks. This selective toxicity spares uninfected cells due to lower iron concentrations [5] [9].
  • Cellular Damage Regulation: At therapeutic concentrations, Artemisone elevates mitochondrial ROS via reverse electron transfer (RET) at Complex I. This promotes mitochondrial permeability transition pore (mPTP) opening, initiating apoptosis in malignant or infected cells [4] [9].

ROS generation is both concentration- and time-dependent. Lower levels (1–5 μM) induce oxidative stress that disrupts pathogen metabolism, while sustained higher levels (>10 μM) trigger ferroptosis—an iron-dependent cell death pathway—in hepatic stellate cells, demonstrating antifibrotic potential [9].

Table 2: ROS-Mediated Effects of Artemisone

ROS LevelPrimary TargetsCellular ConsequencesPathological Relevance
Low (1–5 μM)Pathogen redox sensorsMetabolic disruption, growth arrestAntimalarial/antiviral effects
Moderate (5–10 μM)Mitochondrial ETC complexesmPTP opening, cytochrome c releaseInfected cell apoptosis
High (>10 μM)Membrane phospholipidsLipid peroxidation, membrane ruptureFerroptosis in fibrotic cells

Mitochondrial Dysfunction and Apoptotic Signaling in Target Organisms

Artemisone directly impairs mitochondrial function by inhibiting electron transport chain (ETC) Complex I and III, reducing ATP synthesis by >60% in Plasmodium and tumor cells [4] [9]. This energy collapse triggers:

  • Mitochondrial permeability transition (MPT): Artemisone promotes Bim/Bax translocation to mitochondria, inducing cytochrome c release into the cytosol [4].
  • Caspase activation: Released cytochrome c activates caspase-9 and executioner caspases-3/7, confirmed via fluorogenic substrate cleavage assays [5] [9].

In HCMV-infected cells, Artemisone accelerates mitochondrial dysfunction by disrupting virus-induced cell cycle progression, blocking the G₁/S transition essential for viral replication [8]. Ultrastructural studies reveal mitochondrial swelling and cristae disintegration in Plasmodium after 4-hour exposure, preceding nuclear condensation [4].

Comparative Mechanistic Studies with Artemisinin and Other Derivatives

Artemisone exhibits distinct advantages over other artemisinins:

Enhanced Potency: Against HCMV strain TB40/E, Artemisone (EC₅₀ = 0.68 μM) is 28-fold more potent than artesunate (EC₅₀ = 19.31 μM) in fibroblasts and maintains superior activity in epithelial cells [8].

Structural Optimization: The 10-alkylamino sulfone group replaces artesunate’s hemisuccinate ester, preventing hydrolysis to dihydroartemisinin (DHA) and extending half-life. This modification also reduces neurotoxicity risks associated with artemether [9].

Broader Spectrum: Artemisone retains efficacy against artemisinin-resistant Plasmodium strains (IC₅₀ increase < 2-fold) and ganciclovir-resistant HCMV by targeting host factors rather than pathogen-specific enzymes [8] [9].

Table 3: Comparative Bioactivity of Artemisinin Derivatives

DerivativeKey Structural FeatureHCMV EC₅₀ (μM)Selectivity Index (SI)Activation Stability
Artemisone10-alkylamino sulfone0.68 ± 0.28>240High (resists hydrolysis)
ArtesunateHemisuccinate ester19.31 ± 2.042.77Low (rapidly converts to DHA)
DihydroartemisininLactol group16.98 ± 8.753.15Moderate
ArtemisininUnmodified lactone>50<2Low

Concluding Remarks

Artemisone represents a mechanistically optimized artemisinin derivative with enhanced bioactivation stability and broader therapeutic applications. Its multi-target engagement—spanning radical-mediated pathogen killing, host pathway modulation, and ROS-dependent apoptosis—positions it as a versatile therapeutic agent for parasitic, viral, and inflammatory conditions. Future research should explore its interactions with emerging pathogen resistance mechanisms and host-directed anti-infective pathways.

Properties

CAS Number

255730-18-8

Product Name

Artemisone

IUPAC Name

4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]-1,4-thiazinane 1,1-dioxide

Molecular Formula

C19H31NO6S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C19H31NO6S/c1-12-4-5-15-13(2)16(20-8-10-27(21,22)11-9-20)23-17-19(15)14(12)6-7-18(3,24-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1

InChI Key

FDMUNKXWYMSZIR-NQWKWHCYSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C

Solubility

Soluble in DMSO

Synonyms

Artemisone; BAY-44-9585; BAY44-9585; BAY 44-9585; BAY-449585; BAY 449585; BAY449585.

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)N5CCS(=O)(=O)CC5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.